An In-Depth Technical Guide to the Spectral Analysis of 2-(2-Nitrophenyl)-1H-benzimidazole
An In-Depth Technical Guide to the Spectral Analysis of 2-(2-Nitrophenyl)-1H-benzimidazole
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry and materials science. As a "privileged scaffold," its versatile structure is found in numerous pharmacologically active agents, demonstrating a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 2-(2-Nitrophenyl)-1H-benzimidazole, incorporates a sterically demanding and electronically influential nitro group at the ortho position of the C2 phenyl ring. This substitution is not merely a structural variation; it is a critical design element that can profoundly influence the molecule's conformation, electronic distribution, and, consequently, its interaction with biological targets. Understanding the precise spectral signature of this molecule is paramount for quality control, structural confirmation, and for elucidating its mechanism of action in drug development pipelines.
Molecular Structure and Tautomerism
The structure of 2-(2-Nitrophenyl)-1H-benzimidazole presents an interesting case of prototropic tautomerism, a common feature in N-unsubstituted benzimidazoles. The imidazole proton can reside on either nitrogen (N1 or N3), leading to two degenerate tautomeric forms in rapid equilibrium. In most solution-phase NMR experiments at room temperature, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum where the benzo portion of the molecule appears symmetric.[5]
Synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole
The most common and efficient synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. This method, often referred to as the Phillips condensation, proceeds via the formation of a Schiff base intermediate which then undergoes cyclodehydrogenation.[6]
Experimental Protocol: Synthesis
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Reactant Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 2-nitrobenzaldehyde (1.0 eq) in ethanol or methanol (20-30 mL).
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Reaction Initiation: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid, to the mixture.[2]
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Reaction Conditions: Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, slowly add the mixture to cold water with stirring to induce precipitation.
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Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from an appropriate solvent system, such as ethanol/water, to yield pure 2-(2-Nitrophenyl)-1H-benzimidazole.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Due to rapid tautomerism, the two halves of the benzimidazole ring (protons on C4/C7 and C5/C6) are chemically equivalent. The ortho-nitro group on the phenyl ring will significantly influence the chemical shifts of the adjacent protons due to its strong electron-withdrawing nature and steric effects.
Expected Chemical Shifts (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparison |
| N-H (imidazole) | ~12.8 - 13.2 | Broad Singlet (br s) | The acidic proton of the imidazole ring typically appears as a broad singlet at a very downfield position. For the analogous 2-(2-chlorophenyl) derivative, this peak is at 12.73 ppm.[4] |
| H-4' (Nitrophenyl) | ~8.2 - 8.4 | Doublet (d) | This proton is ortho to the nitro group and is expected to be the most deshielded proton on the phenyl ring due to the strong anisotropic and inductive effects of the NO₂ group. |
| H-7' (Nitrophenyl) | ~7.8 - 8.0 | Multiplet (m) | The protons of the nitrophenyl ring will form a complex splitting pattern due to their proximity and coupling. |
| H-5', H-6' (Nitrophenyl) | ~7.6 - 7.8 | Multiplet (m) | These protons are further from the nitro group and will appear more upfield compared to H-4'. |
| H-4, H-7 (Benzimidazole) | ~7.6 - 7.7 | Multiplet (m) | These protons on the benzo part of the benzimidazole ring are adjacent to the fused imidazole ring. In 2-(2-chlorophenyl)-1H-benzimidazole, they appear as a multiplet around 7.67 ppm.[4] |
| H-5, H-6 (Benzimidazole) | ~7.2 - 7.3 | Multiplet (m) | These protons are in the middle of the benzo ring and are typically the most shielded aromatic protons in the benzimidazole system. In the 2-chloro analog, they are observed around 7.25 ppm.[4] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The electron-withdrawing nitro group and the electronegative nitrogen atoms of the imidazole ring will have a significant deshielding effect on the carbons they are attached to.
Expected Chemical Shifts (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Comparison |
| C2 (Imidazole) | ~148 - 150 | This is the imine carbon, positioned between two nitrogen atoms, making it highly deshielded. For 2-(2-chlorophenyl)-1H-benzimidazole, this carbon appears at 149.57 ppm.[4] |
| C2' (Nitrophenyl) | ~147 - 149 | The carbon directly attached to the nitro group (ipso-carbon) is strongly deshielded. |
| C3a, C7a (Benzimidazole) | ~135 - 143 | These are the bridgehead carbons where the imidazole and benzene rings are fused. Due to rapid tautomerism, they are often observed as a single, sometimes broad, signal. |
| C1' (Nitrophenyl) | ~128 - 130 | The ipso-carbon attached to the benzimidazole ring. |
| C4', C5', C6', C7' | ~124 - 133 | The remaining carbons of the nitrophenyl ring. Their shifts are influenced by the position relative to the nitro group. |
| C4, C7 (Benzimidazole) | ~115 - 120 | Due to tautomerism, these carbons are equivalent. |
| C5, C6 (Benzimidazole) | ~122 - 124 | These carbons are typically found in the standard aromatic region. In 2-phenyl-1H-benzimidazole, they are at 122.58 ppm.[4] |
FTIR Spectral Analysis
The FTIR spectrum is crucial for identifying the functional groups present in the molecule.
Expected Characteristic Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Imidazole) | 3300 - 3500 | Broad, Medium | The N-H bond of the imidazole ring exhibits a characteristic broad absorption due to hydrogen bonding. For 2-phenyl-1H-benzimidazole, this appears at 3436 cm⁻¹.[4] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for C-H stretching vibrations in aromatic rings. |
| C=N Stretch (Imidazole) | 1615 - 1630 | Medium to Strong | The C=N stretching of the imidazole ring is a key diagnostic peak. For 2-phenyl-1H-benzimidazole, it is observed at 1626 cm⁻¹.[4] |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple, Medium | These bands correspond to the skeletal vibrations of the benzene and benzimidazole rings. |
| N-O Stretch (Asymmetric) | 1510 - 1550 | Strong | The asymmetric stretching of the nitro group is a very strong and characteristic absorption. |
| N-O Stretch (Symmetric) | 1330 - 1370 | Strong | The symmetric stretching of the nitro group is also a strong and diagnostically important band. |
Mass Spectrometry (MS) and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) will lead to the formation of a molecular ion (M⁺˙) followed by characteristic fragmentation. The fragmentation pattern of 2-(2-Nitrophenyl)-1H-benzimidazole is expected to be significantly influenced by the "ortho effect," where the adjacent nitro and benzimidazole groups interact during fragmentation.
Expected Fragmentation Pathway:
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Molecular Ion (M⁺˙): The molecular ion will be observed at m/z = 239.
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Loss of NO₂ (Ortho Effect): A common fragmentation for ortho-nitro aromatic compounds is the loss of the nitro group (NO₂) radical (46 Da) or the loss of NO followed by CO. However, a more characteristic ortho effect involves the transfer of an oxygen atom to the adjacent ring system, followed by the loss of a hydroxyl radical (OH˙, 17 Da) or water (H₂O, 18 Da) after rearrangement.
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Loss of HCN: A characteristic fragmentation of the benzimidazole ring is the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole moiety.
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Formation of Phenyl Cation: Cleavage of the bond between the phenyl and benzimidazole rings can lead to the formation of a nitrophenyl cation (m/z = 122) or a benzimidazolyl cation (m/z = 117).
Proposed Fragmentation Diagram
Caption: Proposed key fragmentations for 2-(2-Nitrophenyl)-1H-benzimidazole in EI-MS.
UV-Visible Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended π-conjugated system of the benzimidazole and nitrophenyl rings will result in strong absorption in the UV region.
Expected Absorption Maxima (λₘₐₓ):
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Solvent: Ethanol or Methanol
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Expected λₘₐₓ: Two main absorption bands are expected. One around 240-280 nm corresponding to the π → π* transitions of the benzimidazole ring system, and another at a longer wavelength, likely in the 300-340 nm range, attributed to the extended conjugation involving the nitrophenyl group. The parent 2-phenylbenzimidazole shows absorption maxima around 303 nm and 315 nm.[7] The presence of the nitro group is expected to cause a bathochromic (red) shift.
Conclusion
The spectral analysis of 2-(2-Nitrophenyl)-1H-benzimidazole is a multi-faceted process requiring the integration of data from NMR, FTIR, MS, and UV-Vis spectroscopy. While a complete, published dataset for this specific isomer is elusive, a thorough understanding can be achieved through a comparative analysis with its close structural analogs and the application of fundamental spectroscopic principles. The ortho-position of the nitro group is a key structural feature that introduces steric hindrance and unique electronic effects, which are predictably reflected in the ¹H NMR chemical shifts and the mass spectral fragmentation patterns via the "ortho effect." This guide provides a robust framework for researchers and drug development professionals to confidently synthesize, characterize, and interpret the spectral data of this important molecule, ensuring its identity and purity in further applications.
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Bouzroura, M., Djeradi, H., & Laabassi, M. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(23), 5579. [Link]
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Reddy, T. J., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]
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Al-Ghorbani, M., et al. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2045-2051. [Link]
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Kumar, A., et al. (2016). CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1546-1557. [Link]
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